molecular formula C23H28O4 B154685 Dibenzyl azelate CAS No. 1932-84-9

Dibenzyl azelate

Cat. No. B154685
CAS RN: 1932-84-9
M. Wt: 368.5 g/mol
InChI Key: AEPUKSBIJZXFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzyl azelate is a chemical compound that belongs to the class of azelate esters. It is used in various scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of dibenzyl azelate is not well understood. However, it is believed to act as a plasticizer by reducing the intermolecular forces between polymer chains. This results in increased flexibility and improved mechanical properties of the polymer.

Biochemical And Physiological Effects

Dibenzyl azelate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively safe and non-toxic. It is not known to cause any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

Dibenzyl azelate has several advantages for lab experiments. It is relatively inexpensive and readily available. It is also easy to handle and store. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It is also not very stable under acidic or basic conditions.

Future Directions

There are several future directions for the use of dibenzyl azelate in scientific research. It can be used as a precursor in the synthesis of new organic compounds with unique properties. It can also be used as a plasticizer in the manufacturing of new polymers with improved mechanical properties. Further research is needed to fully understand the mechanism of action of dibenzyl azelate and its potential applications in various fields of science.

Synthesis Methods

The synthesis of dibenzyl azelate can be achieved by the esterification of azelaic acid with benzyl alcohol. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction occurs at a high temperature of around 150-180°C and takes several hours to complete. The product is then purified by distillation or recrystallization.

Scientific Research Applications

Dibenzyl azelate has been extensively used in scientific research due to its unique properties. It is used as a precursor in the synthesis of various organic compounds such as polyesters, polyamides, and polyurethanes. It is also used as a plasticizer in the manufacturing of PVC and other polymers.

properties

CAS RN

1932-84-9

Product Name

Dibenzyl azelate

Molecular Formula

C23H28O4

Molecular Weight

368.5 g/mol

IUPAC Name

dibenzyl nonanedioate

InChI

InChI=1S/C23H28O4/c24-22(26-18-20-12-6-4-7-13-20)16-10-2-1-3-11-17-23(25)27-19-21-14-8-5-9-15-21/h4-9,12-15H,1-3,10-11,16-19H2

InChI Key

AEPUKSBIJZXFCI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2

Other CAS RN

1932-84-9

Origin of Product

United States

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